molecular formula C2H7NO B073530 N,O-Dimethylhydroxylamine CAS No. 1117-97-1

N,O-Dimethylhydroxylamine

Cat. No. B073530
CAS RN: 1117-97-1
M. Wt: 61.08 g/mol
InChI Key: KRKPYFLIYNGWTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,O-Dimethylhydroxylamine and related compounds has been explored through various methods. A notable approach involves the hypervalent iodine-mediated amination of carboxylic acids with N,N-Dimethylformamide, presenting a mild and efficient protocol for producing O-aroyl-N,N-dimethylhydroxylamines under room temperature conditions with good yields and functional group compatibility (Zhang et al., 2017).

Molecular Structure Analysis

Electron diffraction studies have provided insights into the molecular structures of N,O-Dimethylhydroxylamine and its derivatives. The principal conformer present in these molecules is the anti conformation about the N-O bond. The N-O bond lengths and C-N bond lengths are found to increase with methyl substitution, indicating structural variations influenced by the degree of substitution (Rankin et al., 1981).

Chemical Reactions and Properties

N,O-Dimethylhydroxylamine demonstrates a wide range of chemical reactivity, serving as an intermediate for the synthesis of complex nitrogen-containing compounds. Its derivatives have been utilized in stereoselective reductions, nucleophile and radical additions, leading to the formation of acyclic, carbo-, and heterocyclic amines, many of which are naturally occurring and biologically active. The acylation of N,O-dimethylhydroxylamine provides convenient routes to complex aldehydes and ketones, as well as hydroxamic acids (Khlestkin & Mazhukin, 2003).

Physical Properties Analysis

The physical properties of N,O-Dimethylhydroxylamine, including its phase behavior and stability in different conditions, are crucial for its application in synthetic chemistry. While specific studies on its physical properties are limited, the general stability and reactivity profile suggest that N,O-Dimethylhydroxylamine can be handled under standard laboratory conditions, with precautions taken to prevent exposure to moisture and air which might affect its reactivity.

Chemical Properties Analysis

The chemical properties of N,O-Dimethylhydroxylamine, such as its reactivity towards different functional groups, nucleophilic addition capabilities, and role in the formation of N,O-disubstituted hydroxylamines, highlight its versatility as a reagent. Its ability to act as an electrophilic amination reagent or in the masking of reactive carbonyl groups showcases its utility in organic synthesis (Barrios, Zhang, & Colby, 2010).

Scientific Research Applications

  • Radiolysis in Nuclear Reprocessing : N,N-Dimethylhydroxylamine (DMHA) is a salt-free reductant used in spent fuel reprocessing. Studies have investigated the effect of nitrous acid on its γ-ray radiolysis and radiolytic products in nitric acid medium, finding that DMHA concentration decreases with increasing radiation dose and initial nitrous acid concentration. The main radiolytic products identified are H2, CH3NHOH, HCHO, and HCOOH (Wang et al., 2019).

  • Molecular Structure Analysis : The molecular structures of N,O-dimethylhydroxylamine and related compounds in the gas phase have been determined by electron diffraction. These studies provide insights into the conformations and bond lengths of these molecules, which are crucial for understanding their chemical behavior (Rankin et al., 1981).

  • Organic Synthesis Applications : N,O-Dimethylhydroxylamine has been used in organic synthesis, particularly as a reagent to mask reactive carbonyl groups from nucleophiles. This application is crucial in selective organic reactions and demonstrates the compound's utility in complex molecular synthesis (Barrios et al., 2010; Barrios et al., 2013).

  • Biological and Enzymatic Studies : Hydroxylamine and its N-methyl-substituted analogs have been studied for their interactions with photosystem II in plants. These studies provide insights into the biological processes involving hydroxylamines and their effects on photosynthetic mechanisms (Beck & Brudvig, 1987).

  • Advanced Material Synthesis : N,O-Dimethylhydroxylamine has been utilized in the synthesis of complex nitrogen-containing compounds, including natural products and their analogues. This underscores its significance in the creation of biologically active materials and pharmaceuticals (Khlestkin & Mazhukin, 2003).

Safety And Hazards

N,O-Dimethylhydroxylamine is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

N,O-Dimethylhydroxylamine is used in the synthesis of 2-acyloxazoles from 2-oxazolemagnesium chloride . It is also used in amide coupling reactions to form Weinreb amides, which are useful in the Weinreb ketone synthesis .

properties

IUPAC Name

N-methoxymethanamine
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InChI

InChI=1S/C2H7NO/c1-3-4-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKPYFLIYNGWTE-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CNOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H7NO
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DSSTOX Substance ID

DTXSID5051577
Record name N-Methoxymethylamine
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Molecular Weight

61.08 g/mol
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Boiling Point

42.4 °C
Record name N-Methoxymethylamine
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Vapor Density

379 mm Hg at 25 °C
Record name N-Methoxymethylamine
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Vapor Pressure

379.0 [mmHg]
Record name N-Methoxymethylamine
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Product Name

N,O-Dimethylhydroxylamine

Color/Form

Liquid

CAS RN

1117-97-1
Record name N,O-Dimethylhydroxylamine
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Record name N-Methoxymethylamine
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Record name Methanamine, N-methoxy-
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Record name N-METHOXYMETHYLAMINE
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Synthesis routes and methods

Procedure details

To a solution of 3-bromo-N-methoxy-N-methylpyridine-2-carboxamide (3-2; 219 mg, 0.89 mmole) in dry THF (4 mL) was added diisobutylaluminum hydride (0.94 mL, 0.94 mmole, 1M solution in CH2Cl2) slowly at −78° C. After 3 hr the mixture was quenched with 1N HCl and stirred vigorously. After 4 hr the mixture was neutralized with 1M NaOH and extracted with CH2Cl2 (3×). The combined organic layers were dried (MgSO4), filtered, and concentrated to give 3-bromopyridine-2-carboxaldehyde and its animal with N,O-dimethylhydroxylamine as a mixture which was used in the next step without purification.
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
0.94 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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